molecular formula C20H17N5O5S B11657851 N-(3-Nitrophenyl)-N-({N'-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

N-(3-Nitrophenyl)-N-({N'-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Cat. No.: B11657851
M. Wt: 439.4 g/mol
InChI Key: OLUNHOHDNJZPCQ-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Nitrophenyl)-N-({N’-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Nitrophenyl)-N-({N’-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Hydrazone Intermediate: Reacting pyridine-4-carbaldehyde with hydrazine to form the hydrazone intermediate.

    Sulfonamide Formation: Reacting the hydrazone intermediate with 3-nitrobenzenesulfonyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions.

    Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: As a probe for studying enzyme interactions and protein binding.

    Medicine: Potential antimicrobial or anticancer agent due to its sulfonamide structure.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Nitrophenyl)-N-({N’-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The compound may interact with specific enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide antibiotic used in the treatment of infections.

Uniqueness

N-(3-Nitrophenyl)-N-({N’-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is unique due to its complex structure, which combines a nitrophenyl group, a pyridine ring, and a sulfonamide moiety. This unique combination may confer specific properties and applications not found in simpler sulfonamides.

Properties

Molecular Formula

C20H17N5O5S

Molecular Weight

439.4 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

InChI

InChI=1S/C20H17N5O5S/c26-20(23-22-14-16-9-11-21-12-10-16)15-24(17-5-4-6-18(13-17)25(27)28)31(29,30)19-7-2-1-3-8-19/h1-14H,15H2,(H,23,26)/b22-14+

InChI Key

OLUNHOHDNJZPCQ-HYARGMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=NC=C2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=NC=C2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.